molecular formula C22H22O5 B8795827 Cyclovalone

Cyclovalone

Cat. No.: B8795827
M. Wt: 366.4 g/mol
InChI Key: DHKKONBXGAAFTB-UHFFFAOYSA-N
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Preparation Methods

Cyclovalone can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with cyclohexanone in the presence of a base . The reaction conditions typically include a solvent like ethanol and a base such as sodium hydroxide. The mixture is refluxed, and the product is purified through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclovalone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexanol derivatives. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in quinones, while reduction yields alcohols.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3

InChI Key

DHKKONBXGAAFTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

melting_point

178.5 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Bis(4-methoxymethyloxy-3-methoxybenzylidene) cyclohexanone (38j, 0.49 g, 1.1 mmol) was dissolved in methanol (100 ml) and stirred for 15 min at room temperature. Concentrated hydrochloric acid (3 drops) was added and the mixture stirred for 3 hr at 60° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from ethanol to give 0.26 g (66%) of a yellow solid: mp 177-178° C. [expected mp 179-181° C.]; 1H NMR: δ 1.79 (m, 2H), 2.90 (t, 4H, J=5.4 Hz), 3.89 (s, 6H), 5.88 (s, 2H), 6.91 (s, 2H), 6.96 (d, 2H, J=4.8 Hz), 7.06 (d, 2H, J=8.0 Hz), 7.72 (s, 2H); 13C NMR: δ 23.1, 28.5, 56.0, 113.2, 114.4, 124.4, 128.5, 134.2, 136.9, 146.2, 146.4, 172.8.
Name
2,6-Bis(4-methoxymethyloxy-3-methoxybenzylidene) cyclohexanone
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
66%

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